molecular formula C17H17ClN4O3S B2689710 6-chloro-N-{4-[(1-methylpyrrolidin-2-ylidene)sulfamoyl]phenyl}pyridine-3-carboxamide CAS No. 1181460-45-6

6-chloro-N-{4-[(1-methylpyrrolidin-2-ylidene)sulfamoyl]phenyl}pyridine-3-carboxamide

Cat. No.: B2689710
CAS No.: 1181460-45-6
M. Wt: 392.86
InChI Key: FJMSFQRUBWDVMM-UHFFFAOYSA-N
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Description

6-chloro-N-{4-[(1-methylpyrrolidin-2-ylidene)sulfamoyl]phenyl}pyridine-3-carboxamide is a complex organic compound that belongs to the class of pyridine derivatives. This compound features a pyridine ring substituted with a chloro group at the 6-position, a carboxamide group at the 3-position, and a sulfamoyl group attached to a phenyl ring, which is further linked to a 1-methylpyrrolidin-2-ylidene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-{4-[(1-methylpyrrolidin-2-ylidene)sulfamoyl]phenyl}pyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the pyridine core

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions using high-throughput techniques to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can help streamline the production process and improve yield.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The pyridine ring can be oxidized to form pyridine N-oxide derivatives.

  • Reduction: : The nitro group, if present, can be reduced to an amine.

  • Substitution: : The chloro group at the 6-position can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: : Typical reducing agents include iron powder and hydrochloric acid (HCl) or tin (Sn) and hydrochloric acid (HCl).

  • Substitution: : Various nucleophiles can be used for substitution reactions, such as sodium azide (NaN₃) for azide substitution.

Major Products Formed

  • Oxidation: : Pyridine N-oxide derivatives.

  • Reduction: : Amines.

  • Substitution: : Azides, alkyl groups, etc.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may serve as a probe for studying biological systems, particularly in enzyme inhibition studies.

  • Medicine: : It could be explored for its pharmacological properties, such as potential anti-inflammatory or anticancer activities.

  • Industry: : It may find use in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism by which 6-chloro-N-{4-[(1-methylpyrrolidin-2-ylidene)sulfamoyl]phenyl}pyridine-3-carboxamide exerts its effects depends on its molecular targets and pathways. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The specific molecular targets and pathways would need to be determined through experimental studies.

Comparison with Similar Compounds

This compound can be compared with other pyridine derivatives, such as:

  • 6-chloropyridine-3-carboxamide: : Lacks the sulfamoyl and 1-methylpyrrolidin-2-ylidene groups.

  • N-{4-[(1-methylpyrrolidin-2-ylidene)sulfamoyl]phenyl}pyridine-3-carboxamide: : Lacks the chloro group at the 6-position.

  • 6-chloro-N-phenylpyridine-3-carboxamide: : Lacks the sulfamoyl and 1-methylpyrrolidin-2-ylidene groups.

These comparisons highlight the unique structural features of 6-chloro-N-{4-[(1-methylpyrrolidin-2-ylidene)sulfamoyl]phenyl}pyridine-3-carboxamide, which may contribute to its distinct biological and chemical properties.

Properties

IUPAC Name

6-chloro-N-[4-[(1-methylpyrrolidin-2-ylidene)amino]sulfonylphenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4O3S/c1-22-10-2-3-16(22)21-26(24,25)14-7-5-13(6-8-14)20-17(23)12-4-9-15(18)19-11-12/h4-9,11H,2-3,10H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJMSFQRUBWDVMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1=NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CN=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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